molecular formula C12H12N2O2 B8455343 1-(4-Methoxybenzyl)-1h-pyrazole-3-carbaldehyde

1-(4-Methoxybenzyl)-1h-pyrazole-3-carbaldehyde

Cat. No. B8455343
M. Wt: 216.24 g/mol
InChI Key: NUBSTTKBKMGYJD-UHFFFAOYSA-N
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Patent
US08252830B2

Procedure details

1-(4-methoxy-benzyl)-1H-pyrazole-3-carbaldehyde: Sodium hydride, 60% in oil (0.229 g, 5.72 mmol), was suspended in DMF (5 mL) at 0° C. under nitrogen with stirring. A solution of 1H-pyrazole-3-carbaldehyde (0.5 g, 5.20 mmol) in DMF (5 mL) was added over 5-10 minutes via syringe. The resulting mixture was stirred at 0-5° C. for 10-15 min followed by addition of 4-methoxybenzyl chloride (0.815 mL, 5.98 mmol). Stirring was continued overnight allowing ice bath to melt and the reaction to assume rt. The reaction mixture was diluted with water and extracted 3× with EtOAc. The combined extracts were washed with water and brine, then dried over anhydrous sodium sulfate, filtered and evaporated. The residue was dissolved in methylene chloride and charged to a 120 g silica gel cartridge which was eluted with a 30 min gradient from 0-40% EtOAc in hexane. The major product was 1-(4-methoxybenzyl)-1H-pyrazole-3-carbaldehyde (0.768 g, 68.3%) which was obtained as a colorless oil. 1HNMR (500 MHz, CDCl3) δ: 9.99 (1 H, s), 7.38 (1 H, s), 7.22 (2 H, d, J=8.2 Hz), 6.90 (2 H, d, J=8.8 Hz), 6.80 (1 H, d, J=2.7 Hz), 5.32 (2 H, s), 3.81 (3 H, s). Evaporation of the fractions from the minor peak yielded 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde as a crystalline solid (0.138 g, 12.26%). 1HNMR (500 MHz, CDCl3) δ: 9.85 (1 H, s), 7.59 (1 H, d, J=2.2 Hz), 7.26 (2 H, d, J=8.8 Hz), 6.91 (1 H, d, J=2.2 Hz), 6.83 (2 H, d, J=8.8 Hz), 5.67 (2 H, s), 3.77 (3 H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.229 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0.815 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[CH:12]=[CH:11][C:10](C=O)=[N:9]2)=[CH:5][CH:4]=1.[H-].[Na+].N1C=CC([CH:24]=[O:25])=N1.COC1C=CC(CCl)=CC=1>CN(C=O)C.O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[C:12]([CH:24]=[O:25])=[CH:11][CH:10]=[N:9]2)=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CN2N=C(C=C2)C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
oil
Quantity
0.229 g
Type
reactant
Smiles
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
N1N=C(C=C1)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0.815 mL
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0-5° C. for 10-15 min
Duration
12.5 (± 2.5) min
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to assume rt
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
ADDITION
Type
ADDITION
Details
charged to a 120 g silica gel cartridge which
WASH
Type
WASH
Details
was eluted with a 30 min gradient from 0-40% EtOAc in hexane
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was obtained as a colorless oil
CUSTOM
Type
CUSTOM
Details
Evaporation of the fractions from the minor peak

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC=C2C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.138 g
YIELD: PERCENTYIELD 12.26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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